Home > Products > Screening Compounds P4801 > VPS34 inhibitor 1
VPS34 inhibitor 1 - 1383716-46-8

VPS34 inhibitor 1

Catalog Number: EVT-254312
CAS Number: 1383716-46-8
Molecular Formula: C21H25N7O
Molecular Weight: 391.479
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VPS34-IN1 is a potent and highly selective inhibitor of Vacuolar protein sorting 34 (Vps34), the sole Class III phosphoinositide 3-kinase (PI3K) in humans. [] This kinase is responsible for phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate [PtdIns(3)P] at endosomal membranes. [] This lipid product plays a crucial role in regulating intracellular vesicle trafficking by recruiting proteins containing PtdIns(3)P-binding domains, such as PX and FYVE. [] VPS34-IN1's high selectivity for Vps34 makes it a valuable tool for researchers to investigate the specific functions of Vps34 and PtdIns(3)P in various cellular processes, including autophagy, endocytosis, and signal transduction.

Future Directions
  • Developing more potent and selective Vps34 inhibitors with improved pharmacological properties. []
  • Exploring the therapeutic potential of VPS34-IN1 and related compounds in a wider range of diseases, including neurodegenerative disorders, infectious diseases, and metabolic disorders. [, ]
  • Investigating the potential for combining VPS34-IN1 with other therapies, such as chemotherapy, immunotherapy, or targeted therapies, to enhance their efficacy. [, ]

SAR405

    Compound Description: SAR405 is a potent, selective, small-molecule inhibitor of VPS34. It demonstrates high selectivity for VPS34 over other lipid and protein kinases. SAR405 effectively inhibits autophagy induced by starvation or mTOR inhibition. [, ] Research suggests that combining SAR405 with the mTOR inhibitor everolimus results in synergistic reduction of cell proliferation in renal tumor cells, indicating a potential therapeutic application for VPS34 inhibitors in cancer. []

    Relevance: While the specific structural relationship between SAR405 and VPS34 Inhibitor 1 is not detailed in the provided abstracts, both compounds are explicitly identified as belonging to the same category: VPS34 inhibitors. [, ] This strongly suggests they share key structural features that facilitate interaction with the VPS34 binding site.

SB02024

    Compound Description: SB02024 is an orally bioavailable, potent, and selective VPS34 inhibitor. [, ] It demonstrates promising anti-tumor activity in vivo, enhancing the infiltration of T and NK cells into the tumor microenvironment. [] This effect is linked to increased expression of chemokines CCL5 and CXCL10. [] Furthermore, SB02024 activates the cGAS-STING signaling pathway, leading to increased secretion of pro-inflammatory cytokines. [, ] Combining SB02024 with STING agonists significantly inhibits tumor growth and improves survival in mice models. [, ]

    Relevance: Although specific structural details are not provided, both SB02024 and VPS34 Inhibitor 1 are classified as VPS34 inhibitors, indicating they likely share a core structure that allows for VPS34 binding and inhibition. [, ] The shared mechanism of action further supports their structural similarity.

PI3KD/V-IN-01

    Compound Description: PI3KD/V-IN-01 is a dual inhibitor, targeting both PI3Kδ and VPS34 with high potency and selectivity. [] It exhibits greater anti-proliferative activity against AML, CLL, and Burkitt lymphoma cell lines compared to selective PI3Kδ or VPS34 inhibitors. [] In vivo studies demonstrate dose-dependent anti-tumor growth efficacy in an AML xenograft mouse model. []

    Relevance: PI3KD/V-IN-01's dual targeting mechanism highlights the close structural and functional relationship between PI3Kδ and VPS34 (the target of VPS34 Inhibitor 1). [] The fact that a single compound can inhibit both kinases suggests significant similarities in their active sites, implying that PI3KD/V-IN-01 likely shares structural features with VPS34 Inhibitor 1.

Compound 31 ((2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one)

    Compound Description: Compound 31 is a potent and highly selective VPS34 inhibitor with excellent drug-like properties. [] It exhibits in vivo activity with favorable pharmacokinetic parameters in mice, leading to sustained inhibition of VPS34 upon administration. [] Structural analysis reveals a unique morpholine synthon that contributes to its selectivity for VPS34 over class I PI3Ks. []

    Relevance: While not directly compared, both Compound 31 and VPS34 Inhibitor 1 belong to the same class of VPS34 inhibitors. [] This shared target profile strongly indicates structural similarities, particularly within the regions essential for binding to the VPS34 active site.

Overview

VPS34 inhibitor 1, also known as VPS34-IN1, is a selective and potent inhibitor of the vacuolar protein sorting 34 kinase, which is classified as a class III phosphoinositide 3-kinase. This compound is significant in cellular processes such as membrane trafficking and autophagy regulation. The VPS34 enzyme plays a crucial role in phosphorylating phosphatidylinositol, thereby generating phosphatidylinositol 3-phosphate, a lipid that recruits proteins essential for various cellular functions.

Source

VPS34-IN1 was developed through structure-based design strategies aimed at creating selective inhibitors for the VPS34 enzyme. The compound has been characterized in several studies highlighting its potency and selectivity against other kinases, making it a valuable tool for research into the physiological roles of VPS34 and its implications in diseases like cancer .

Classification

VPS34-IN1 belongs to the class of small molecule inhibitors targeting lipid kinases, specifically phosphoinositide 3-kinases. Its primary classification is as an antineoplastic agent due to its potential applications in cancer therapy, particularly in acute myeloid leukemia where VPS34 plays a pivotal role in cell survival and proliferation .

Synthesis Analysis

Methods

The synthesis of VPS34-IN1 involves several key steps, primarily utilizing a bis-aminopyrimidine core structure. Initial synthetic routes began with the formation of the aminopyrimidine scaffold, followed by modifications to enhance potency and selectivity.

Technical Details

  1. Reagents: Lithium hexamethyldisilazide (LHMDS) is often used as a base in reactions involving the formation of carbonyl derivatives.
  2. Conditions: Reactions typically occur at low temperatures (around -10 °C) and are followed by heating to room temperature or higher to facilitate product formation.
  3. Optimization: Structure-activity relationship studies have guided modifications to improve metabolic stability and binding affinity while maintaining selectivity over other kinases .
Molecular Structure Analysis

Structure

The molecular structure of VPS34-IN1 features a bis-aminopyrimidine core that interacts with the active site of VPS34 through hydrogen bonding and hydrophobic interactions. The compound's design allows it to fit snugly within the kinase's ATP-binding pocket.

Data

  • Molecular Formula: C₁₄H₁₈N₄O
  • Molecular Weight: Approximately 246.32 g/mol
  • Key Functional Groups: Aminopyrimidine moiety, hydrophobic cyclopropyl group.

X-ray crystallography has confirmed the binding mode of VPS34-IN1 within the VPS34 active site, demonstrating its selectivity due to specific interactions with amino acid residues unique to VPS34 compared to other kinases .

Chemical Reactions Analysis

Reactions

VPS34-IN1 primarily acts by inhibiting the phosphorylation activity of VPS34 on phosphatidylinositol substrates. The compound's mechanism involves blocking ATP binding, thereby preventing substrate phosphorylation.

Technical Details

  • Inhibition Mechanism: The inhibitor binds competitively at the ATP-binding site, leading to reduced levels of phosphatidylinositol 3-phosphate within cells.
  • Biological Impact: This inhibition results in decreased phosphorylation of downstream targets such as serum- and glucocorticoid-regulated kinase 3 (SGK3), affecting autophagy and membrane trafficking processes .
Mechanism of Action

Process

VPS34-IN1 inhibits the enzymatic activity of VPS34 by occupying its ATP-binding site, which is essential for its lipid kinase activity. This action leads to:

  1. Decreased Phosphatidylinositol 3-Phosphate Levels: Within minutes of treatment, cellular levels of phosphatidylinositol 3-phosphate drop significantly.
  2. Altered Signaling Pathways: The compound affects various signaling pathways by modulating protein phosphorylation states, particularly those involved in autophagy and cell survival.

Data

Studies have shown that VPS34-IN1 can reduce SGK3 phosphorylation by approximately 50–60% within one minute of administration, indicating rapid action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in common organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Shows reasonable stability under physiological conditions but may require careful handling to maintain activity.
  • Reactivity: Reacts selectively with VPS34 without significant off-target effects on other kinases or lipid enzymes.

Relevant analyses indicate that modifications to enhance metabolic stability can lead to improvements in pharmacokinetic properties while retaining inhibitory potency against VPS34 .

Applications

Scientific Uses

VPS34-IN1 serves as an important research tool for:

  1. Understanding Autophagy: By inhibiting VPS34, researchers can study its role in autophagy and related cellular processes.
  2. Cancer Research: The compound has demonstrated potential antileukemic activity in acute myeloid leukemia models, suggesting its use in therapeutic strategies targeting cancer cells reliant on VPS34 for survival.
  3. Biomarker Development: Monitoring SGK3 activity post-treatment with VPS34-IN1 can serve as a biomarker for assessing VPS34 activity within various cellular contexts .
Discovery & Development of VPS34 Inhibitor 1

Rational Design Strategies Targeting Class III PI3K ATP-Binding Pockets

VPS34 Inhibitor 1 (VPS34-IN1) was engineered through structure-based drug design focusing on the unique ATP-binding pocket of the Class III PI3K VPS34. Unlike Class I PI3Ks, VPS34 possesses a hydrophobic region adjacent to its ATP-binding site, characterized by residues I685 and F684 in the hinge region and D761 in the DFG motif. This region accommodates planar heterocyclic scaffolds while discriminating against bulkier substituents bound by Class I isoforms. Medicinal chemists exploited this feature by designing bisaminopyrimidine cores that form bidentate hydrogen bonds with the hinge residue I685 backbone, while the hydrophobic cyclohexyl moiety occupied the adjacent pocket without steric clashes [1] [3].

Initial docking studies using homology models based on PI3Kγ (PDB: 2CHX) predicted that VPS34-IN1’s aminopyrimidine group would serve as the primary hinge binder. X-ray crystallography later confirmed that the inhibitor’s aminopyrimidine nitrogen atoms form two hydrogen bonds with I685 backbone atoms (distance: 2.8–3.0 Å), while its secondary amine interacts with the DFG motif’s D761 via a water-mediated hydrogen bond. This binding mode conferred exceptional selectivity, as evidenced by VPS34-IN1’s 25 nM IC₅₀ against VPS34 versus >6,200 nM for PI3Kα and >9,100 nM for PI3Kβ [1] [3] [9].

Table 1: Key Binding Interactions of VPS34-IN1 in VPS34 ATP-Binding Pocket

Binding Site RegionResidue InteractionInteraction TypeDistance (Å)
Hinge regionI685 backboneHydrogen bond2.8
DFG motifD761Water-mediated H-bond3.0
Hydrophobic pocketF684π-Stacking3.5
Specificity pocketV690Van der Waals3.8

Structure-Activity Relationship (SAR) Optimization of Bisaminopyrimidine Scaffolds

Systematic SAR studies centered on the bisaminopyrimidine scaffold revealed critical structure-activity relationships:

  • Core modifications: Removal of one aminopyrimidine group (e.g., compound 14) reduced VPS34 affinity 5-fold (IC₅₀ shift from 110 nM to 550 nM), confirming the bidentate hinge interaction’s contribution to potency [3].
  • Solvent-exposed region (R²): The cyclohexanol moiety exhibited high tolerance for modification. Saturation state significantly impacted activity—unsaturated analogues (e.g., compound 10) showed 3-fold higher potency (IC₅₀ = 40 nM) than saturated cyclohexyl derivatives (compound 8, IC₅₀ = 120 nM) due to enhanced π-stacking with F684. Heteroatom incorporation (e.g., pyran derivative 16) improved solubility but reduced potency by disrupting hydrophobic interactions [3].
  • Aminopyrimidine substituents (R¹): N-methylation was dispensable for activity but impacted metabolic stability. Branched alkyl groups (e.g., compound 18) maintained sub-100 nM potency while reducing CYP450-mediated oxidation. Hydroxyl addition (compound 19) enhanced both potency (IC₅₀ = 25 nM) and solubility (LogP reduction by 1.2 units) through polar surface area expansion [3] [5].

Table 2: Key SAR Findings in Bisaminopyrimidine Optimization

Modification SiteStructural ChangeVPS34 IC₅₀ (nM)Key Effect
Parent compoundBisaminopyrimidine (1)110Baseline
CoreMonoaminopyrimidine (14)5505-fold potency loss
Unsaturated ring (10)40Enhanced π-stacking
Saturated ring (8)120Reduced hydrophobic interactions
Heteroatom ring (13)50Improved solubility
Hydroxyl addition (19)25Enhanced potency & solubility

Pharmacokinetic Optimization for Enhanced Oral Bioavailability

Early lead compounds suffered from rapid hepatic clearance due to two primary metabolic liabilities:

  • Cyclohexanol glucuronidation: Mediated by UGT1A enzymes, contributing to >80% of clearance in rodents. Replacement with heterocyclic systems (e.g., pyridyl) reduced glucuronidation susceptibility but introduced new oxidation sites [3].
  • N-demethylation and cyclopropyl oxidation: Cytochrome P450 (CYP3A4)-mediated N-demethylation generated inactive metabolites, while cyclopropyl groups underwent ring opening to aldehydes [3].

Optimization strategies addressed these limitations:

  • Cyclopropyl replacement: Introduction of branched alkyl chains (e.g., compound 18) lowered in vitro mouse microsomal clearance from 87 mL/min/kg to 42 mL/min/kg by shielding metabolic sites.
  • Hydroxyl group incorporation: Compound 19’s aliphatic hydroxyl enabled phase II conjugation without inactivation, improving oral bioavailability to 65% in rodents (vs 28% for PIK-III) through enhanced solubility (aqueous solubility >50 μM) and reduced first-pass metabolism [3] [5].
  • Sulfone/sulfoxide modifications: Oxidation state tuning balanced membrane permeability and solubility, with sulfones improving Cmax by 2.3-fold over sulfides without compromising VPS34 inhibition [3].

These changes yielded VPS34-IN1 with favorable pharmacokinetic parameters: oral bioavailability = 58–65%, t₁/₂ = 6.2 hr, and Cmax = 1.8 μM at 10 mg/kg dose in mice, enabling daily oral dosing in preclinical studies [1] [3].

Comparative Analysis With First-Generation VPS34 Inhibitors (PIK-III Analogs)

VPS34-IN1 exhibits distinct properties compared to first-generation inhibitors like PIK-III:

Table 3: Comparative Profile of VPS34-IN1 vs PIK-III

PropertyVPS34-IN1PIK-IIIBiological Impact
Chemical scaffoldBisaminopyrimidineAminopyrimidine-pyridazineDistinct hinge binding
VPS34 IC₅₀25 nM18 nMComparable target potency
Selectivity (kinases)>340 kinases unaffectedTAK1 inhibition (IC₅₀=250 nM)Reduced off-target effects
Lipid kinase selectivityNo inhibition of PI4Kβ/PI3KC2γPI4Kβ IC₅₀=3.8 µMEnhanced complex-specific inhibition
Solubility (PBS pH 7.4)>50 µM12 µMImproved formulation flexibility
Cellular PtdIns(3)P IC₅₀60 nM (GFP-FYVE assay)190 nMEnhanced membrane translocation

Mechanistic distinctions: While both compounds inhibit PtdIns(3)P production, VPS34-IN1 induces rapid (1 min) dispersal of endosomal PtdIns(3)P probes without affecting Class I PI3K-dependent Akt phosphorylation. In contrast, PIK-III partially inhibits ULK1 phosphorylation at 4 hr post-treatment due to TAK1 cross-reactivity. This specificity enables VPS34-IN1 to dissect VPS34-specific functions in SGK3 regulation—mutations disrupting PtdIns(3)P binding ablated SGK3 kinase activity, and VPS34-IN1 induced 50–60% loss of SGK3 phosphorylation within 1 min, unaffected by Class I inhibitors [1] [3] [7].

Therapeutic differentiation: VPS34-IN1’s selectivity profile enables combination strategies with Class I inhibitors (e.g., GDC-0941) to achieve synergistic SGK3 inhibition (~90% suppression), revealing dual regulation of SGK3 by VPS34-derived and Class I-derived PtdIns(3)P pools. This contrasts with PIK-III’s limited combinability due to overlapping toxicity from parallel pathway inhibition [1] [9].

Properties

CAS Number

1383716-46-8

Product Name

VPS34 inhibitor 1

IUPAC Name

1-[[4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-yl]amino]-2-methylpropan-2-ol

Molecular Formula

C21H25N7O

Molecular Weight

391.479

InChI

InChI=1S/C21H25N7O/c1-21(2,29)13-25-19-24-12-16(18(28-19)11-14-3-4-14)17-7-10-23-20(27-17)26-15-5-8-22-9-6-15/h5-10,12,14,29H,3-4,11,13H2,1-2H3,(H,24,25,28)(H,22,23,26,27)

InChI Key

XJTIGGCBXFIZJV-UHFFFAOYSA-N

SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC=NC=C4)O

Synonyms

VPS34 inhibitor 1;VPS34-IN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.